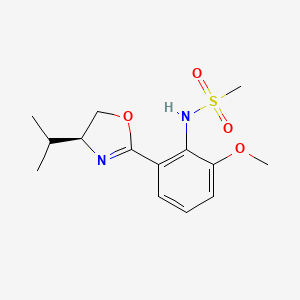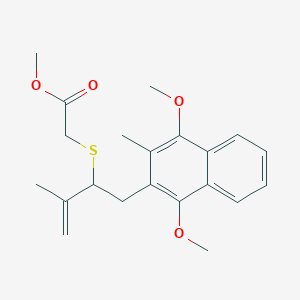
Atazanavir N13-descarboxymethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atazanavir N13-descarboxymethyl is a derivative of atazanavir, a well-known antiretroviral drug used in the treatment of HIV-1 infection. Atazanavir belongs to the protease inhibitor class of antiretroviral drugs and is known for its ability to inhibit the HIV-1 protease enzyme, thereby preventing the maturation of viral particles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir N13-descarboxymethyl typically involves the modification of the parent compound, atazanavir. The preparation process includes the removal of the carboxymethyl group from the nitrogen atom at position 13. This can be achieved through a series of chemical reactions, including deprotection and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformation .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .
Análisis De Reacciones Químicas
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Atazanavir N13-descarboxymethyl has several scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological activity and interactions of protease inhibitors.
Medicine: Research on this compound contributes to the development of new antiretroviral drugs with improved efficacy and reduced side effects.
Industry: The compound is utilized in the pharmaceutical industry for the production of antiretroviral medications
Mecanismo De Acción
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Atazanavir N13-descarboxymethyl include other protease inhibitors such as:
Darunavir: Another protease inhibitor used in the treatment of HIV-1 infection.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Lopinavir: A protease inhibitor commonly used in combination with ritonavir.
Uniqueness
This compound is unique due to its specific structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to differences in efficacy, side effects, and resistance profiles compared to other protease inhibitors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Atazanavir N13-descarboxymethyl involves the modification of Atazanavir through a decarboxylation reaction.", "Starting Materials": [ "Atazanavir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Atazanavir is dissolved in methanol.", "Sodium hydroxide is added to the solution to form a suspension.", "The suspension is heated to 60-70°C for 2 hours.", "Hydrochloric acid is added to the solution to adjust the pH to 2-3.", "The solution is then extracted with water.", "The aqueous layer is collected and acidified with hydrochloric acid.", "The resulting precipitate is filtered and washed with water.", "The solid is dried to obtain Atazanavir N13-descarboxymethyl." ] } | |
Número CAS |
1233885-61-4 |
Fórmula molecular |
C₃₆H₅₁ClN₆O₅ |
Peso molecular |
683.28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

